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Fructosyl-lysine - 21291-40-7

Fructosyl-lysine

Catalog Number: EVT-268780
CAS Number: 21291-40-7
Molecular Formula: C12H24N2O7
Molecular Weight: 308.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructosyl-lysine is a prominent early-stage glycation adduct formed through the non-enzymatic Maillard reaction between glucose and the ε-amino group of lysine residues in proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as a marker of early glycation and can further degrade into advanced glycation end products (AGEs) [, , , , ]. FL is found in various tissues and body fluids, with elevated levels observed in individuals with diabetes and other conditions like uremia [, , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Developing sensitive and specific detection methods: Advancements in analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), can further improve the sensitivity and specificity of FL detection in various biological samples [, , , , , , , ].
  • Investigating the role of FL in other diseases: Further research is needed to explore the potential link between FL and other age-related diseases, such as Alzheimer's disease, cardiovascular disease, and cancer [].
  • Understanding the impact of dietary FL: More research is needed to determine the long-term health effects of dietary FL intake and its potential contribution to the development of chronic diseases [, , ].
  • Exploring the role of FL in plants: While the focus has been on mammalian systems, investigating FL in plants can provide insights into its role in plant physiology, stress response, and potential applications in agriculture [].

Nε-Carboxymethyl-lysine (CML)

  • Compound Description: Nε-Carboxymethyl-lysine (CML) is an advanced glycation end product (AGE) formed by the oxidation of Fructosyl-lysine. [, , , ] It is a stable, irreversible AGE that accumulates in proteins with age and at an accelerated rate in diabetes. CML is implicated in the pathogenesis of vascular complications of diabetes, including nephropathy, retinopathy, and neuropathy. [] CML is also abundant in Bruch membrane, the extracellular matrix associated with age-related macular degeneration (AMD). []
  • Relevance: CML is a later-stage glycation product of Fructosyl-lysine, formed through an oxidation reaction. CML, unlike Fructosyl-lysine, is considered a stable and irreversible AGE, making it a marker of long-term glycemic control. []

Nε-Carboxyethyl-lysine (CEL)

  • Compound Description: Nε-Carboxyethyl-lysine (CEL) is an advanced glycation end product (AGE) formed by the reaction of methylglyoxal with lysine residues in proteins. [, ] Like CML, it is implicated in the pathogenesis of diabetic complications.
  • Relevance: While both are AGEs, CEL is formed through the reaction of lysine with methylglyoxal, whereas Fructosyl-lysine is formed from the reaction with glucose. Both are elevated in conditions like diabetes. [, ]

Glyoxal-derived Hydroimidazolone (G-H1)

  • Compound Description: Glyoxal-derived hydroimidazolone (G-H1) is a major quantitative AGE formed from the reaction of glyoxal with arginine residues in proteins. [, , , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: G-H1, unlike Fructosyl-lysine, which modifies lysine, targets arginine residues. Both are products of glycation processes and are elevated in conditions like diabetes, signifying protein damage. [, , ]

Methylglyoxal-derived Hydroimidazolone (MG-H1)

  • Compound Description: Methylglyoxal-derived hydroimidazolone (MG-H1) is a major quantitative AGE formed by the reaction of methylglyoxal with arginine residues in proteins. [, , , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: Similar to G-H1, MG-H1 modifies arginine residues, contrasting with Fructosyl-lysine. It's a product of the reaction with methylglyoxal, another reactive dicarbonyl like glyoxal. Elevated levels of both compounds are associated with diabetic complications. [, ]

3-Deoxyglucosone-derived Hydroimidazolone (3DG-H1)

  • Compound Description: 3-Deoxyglucosone-derived hydroimidazolone (3DG-H1) is a major quantitative AGE formed from the reaction of 3-deoxyglucosone with arginine residues in proteins. [, , ] It is implicated in the pathogenesis of diabetic complications and other diseases.
  • Relevance: 3DG-H1, like other hydroimidazolones, targets arginine residues, unlike Fructosyl-lysine, which modifies lysine. They are both formed through different pathways of the Maillard reaction. [, ]

Pentosidine

  • Compound Description: Pentosidine is a fluorescent AGE formed from the reaction of pentoses with lysine and arginine residues. [, , , ] It is a marker of long-term glycemic control and is implicated in the pathogenesis of diabetic complications. [] Pentosidine is also abundant in Bruch membrane, the extracellular matrix associated with age-related macular degeneration (AMD). []
  • Relevance: Pentosidine, unlike Fructosyl-lysine, can be formed from both lysine and arginine residues. Both compounds are indicators of long-term glycemic control and contribute to age-related diseases and diabetic complications. [, ]

Pyrraline

  • Compound Description: Pyrraline is an AGE formed from the reaction of 3-deoxyglucosone with lysine residues. [, ]
  • Relevance: Both Pyrraline and Fructosyl-lysine are formed from reactions involving lysine residues. While Fructosyl-lysine is an early-stage glycation product, Pyrraline is considered an AGE, indicating a later stage in the glycation process. [, ]

Nα-Fructosyl-valine

  • Compound Description: Nα-Fructosyl-valine is an early glycation product formed by the reaction of glucose with the N-terminal valine residue of the beta chain of hemoglobin. [, ] It is used, along with Fructosyl-lysine, in the measurement of HbA1c, a marker of long-term glycemic control in diabetes. []
  • Relevance: Both Nα-Fructosyl-valine and Fructosyl-lysine are early-stage glycation products formed by reactions with glucose. While Fructosyl-lysine generally involves lysine residues, Nα-Fructosyl-valine specifically refers to the glycation of the N-terminal valine in hemoglobin. [, ]

Fructose

  • Compound Description: Fructose is a monosaccharide sugar that can participate in the Maillard reaction. [, ]
  • Relevance: Fructose can react with lysine residues to form Heyns compounds, which are isomeric to the Amadori products (like Fructosyl-lysine) formed from glucose. This means they have the same molecular formula but a different arrangement of atoms. []

Glucosepane

  • Compound Description: Glucosepane is a lysine-arginine cross-linking AGE formed from the reaction of glucose with lysine and arginine residues. [, ]
  • Relevance: Glucosepane is a more complex AGE that involves cross-linking of lysine and arginine residues, while Fructosyl-lysine is a simpler, earlier stage glycation product involving only lysine. They both contribute to age-related damage and are elevated in diabetes. [, ]
Source and Classification

Fructosyl-lysine is classified as an Amadori product, which are compounds that arise from the reaction of reducing sugars with amino acids. Specifically, it consists of a D-fructosyl residue attached to the ε-amino group of L-lysine. This modification occurs naturally in the body when proteins are exposed to sugars, leading to the formation of advanced glycation end products (AGEs) that can affect protein function and contribute to various diseases, including diabetes and cardiovascular conditions .

Synthesis Analysis

The synthesis of fructosyl-lysine can be achieved through several methods. A common approach involves refluxing lysine with D-fructose in an alcoholic solution. For example, one method employs anhydrous methanol as a solvent and requires temperatures between 40°C and 90°C for several hours. The reaction typically involves the following steps:

  1. Reflux Reaction: Lysine and D-fructose are mixed in a solvent and heated.
  2. Chromatography: After the reaction, the mixture is subjected to cation exchange chromatography to purify the product.
  3. Lyophilization: The purified product is then lyophilized to yield fructosyl-lysine as a white solid .

The yield and purity of fructosyl-lysine can vary based on reaction conditions, such as temperature, time, and the ratio of reactants.

Molecular Structure Analysis

Fructosyl-lysine has a molecular formula of C₁₂H₁₅N₂O₇ and a molar mass of approximately 307.25 g/mol. Its structure features a lysine backbone with a fructose moiety attached via a glycosidic bond at the ε-amino group. The molecular structure can be represented as follows:

Fructosyl lysine=Lysine+D Fructose\text{Fructosyl lysine}=\text{Lysine}+\text{D Fructose}

This compound's stereochemistry is crucial for its biological activity and interaction with other biomolecules .

Chemical Reactions Analysis

Fructosyl-lysine participates in various chemical reactions typical of Amadori products. These include:

  1. Dehydration: Under certain conditions, fructosyl-lysine can undergo dehydration to form more complex structures.
  2. Oxidation: It can also be oxidized to form reactive carbonyl species, which may further react with other biomolecules.
  3. Formation of Advanced Glycation End Products: Over time, fructosyl-lysine can contribute to the formation of AGEs, which are implicated in aging and chronic diseases .
Mechanism of Action

The mechanism by which fructosyl-lysine exerts its effects primarily involves its role as an intermediate in glycation processes. When proteins are glycated by sugars like fructose, alterations occur in protein structure and function, leading to:

  • Altered Protein Function: Glycation can affect enzyme activity and receptor binding.
  • Increased Oxidative Stress: The formation of AGEs can lead to oxidative damage in cells.
  • Inflammatory Responses: Glycated proteins may trigger inflammatory pathways that contribute to disease progression .
Physical and Chemical Properties Analysis

Fructosyl-lysine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and methanol but less so in organic solvents.
  • Melting Point: The melting point is around 113–114°C .
  • Stability: It is relatively stable under neutral pH but can degrade under extreme conditions (high temperature or acidic environments).

These properties influence its behavior in biological systems and its potential applications.

Applications

Fructosyl-lysine has several scientific applications:

  1. Biomarker for Glycation: It serves as a marker for assessing glycation levels in proteins, which is important for understanding diabetes complications.
  2. Food Chemistry: Used to study Maillard reaction products in food science, impacting flavor and nutritional quality.
  3. Research on Aging: Investigated for its role in aging-related processes due to its involvement in AGE formation.
  4. Therapeutic Potential: Research into its effects on cellular pathways may reveal therapeutic targets for diseases linked to glycation .

Properties

CAS Number

21291-40-7

Product Name

Fructosyl-lysine

IUPAC Name

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1

InChI Key

BFSYFTQDGRDJNV-AYHFEMFVSA-N

SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

fructose lysine
fructoselysine
fructosyl-lysine
fructosyllysine

Canonical SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N

Isomeric SMILES

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N

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